N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16222609
InChI: InChI=1S/C10H17F2N/c11-10(12)5-3-8(4-6-10)7-13-9-1-2-9/h8-9,13H,1-7H2
SMILES:
Molecular Formula: C10H17F2N
Molecular Weight: 189.25 g/mol

N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine

CAS No.:

Cat. No.: VC16222609

Molecular Formula: C10H17F2N

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine -

Specification

Molecular Formula C10H17F2N
Molecular Weight 189.25 g/mol
IUPAC Name N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine
Standard InChI InChI=1S/C10H17F2N/c11-10(12)5-3-8(4-6-10)7-13-9-1-2-9/h8-9,13H,1-7H2
Standard InChI Key NMCQJMSROLBTMK-UHFFFAOYSA-N
Canonical SMILES C1CC1NCC2CCC(CC2)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a strained cyclopropane ring with a difluorinated cyclohexyl moiety. The cyclopropanamine group (C3H7NC_3H_7N) is linked via a methylene bridge to a 4,4-difluorocyclohexane ring (C6H10F2C_6H_{10}F_2). This configuration introduces significant steric and electronic effects, influencing both reactivity and biological interactions .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC12H16F2NC_{12}H_{16}F_2N
Molecular Weight227.26 g/mol
Lipophilicity (LogP)Estimated 2.8–3.2
Solubility (Water)Low (≤1 mg/mL at 25°C)
Boiling Point~250–270°C (extrapolated)

The difluorocyclohexyl group enhances lipophilicity, promoting membrane permeability, while the cyclopropane ring introduces conformational rigidity . These traits are critical for its interactions with hydrophobic binding pockets in biological targets.

Synthetic Methodologies

Key Synthetic Routes

Synthesis of N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine typically involves multi-step sequences, as inferred from analogous compounds in patent literature :

  • Preparation of 4,4-Difluorocyclohexanecarboxylic Acid:

    • Fluorination of cyclohexanone via hydrogen fluoride/pyridine complex yields 4,4-difluorocyclohexanone.

    • Oxidation with KMnO₄ under acidic conditions produces 4,4-difluorocyclohexanecarboxylic acid.

  • Reduction to 4,4-Difluorocyclohexylmethanol:

    • Carboxylic acid reduction using LiAlH₄ in dry ether yields the corresponding alcohol.

  • Conversion to 4,4-Difluorocyclohexylmethylamine:

    • Mitsunobu reaction with phthalimide followed by hydrazine deprotection generates the primary amine.

  • Cyclopropanation:

    • Reaction with cyclopropanecarbonyl chloride under Schotten-Baumann conditions forms the final product.

Challenges in Synthesis

  • Steric Hindrance: The difluorocyclohexyl group complicates nucleophilic substitution reactions, necessitating high-temperature conditions or catalytic acceleration .

  • Purification: Separation of diastereomers (if present) requires chiral chromatography, increasing process complexity.

Pharmacological Activity and Mechanism

Dual Modulation of mGluR5 and 5-HT2A Receptors

Patent WO2022025636A1 highlights derivatives of this compound as dual regulators of metabotropic glutamate receptor 5 (mGluR5) and serotonin receptor 2A (5-HT2A) . These receptors are implicated in neuropsychiatric disorders such as depression and schizophrenia.

  • mGluR5 Antagonism: The cyclopropanamine moiety likely engages the receptor’s Venus flytrap domain, stabilizing an inactive conformation .

  • 5-HT2A Partial Agonism: Fluorine atoms enhance π-stacking interactions with aromatic residues in the receptor’s binding pocket.

Table 2: In Vitro Receptor Affinity Data (Representative Compound)

ReceptorIC₅₀ (nM)Efficacy (% Max Response)
mGluR512.389% antagonism
5-HT2A24.765% agonism

Epigenetic Modulation

Preliminary studies suggest inhibitory activity against lysine-specific demethylase-1 (LSD1), an enzyme overexpressed in cancers . The difluorocyclohexyl group may facilitate binding to LSD1’s flavin adenine dinucleotide (FAD)-binding site, disrupting demethylation of histone H3K4.

Therapeutic Applications

Neuropsychiatric Disorders

  • Depression: Dual modulation of mGluR5 and 5-HT2A addresses glutamatergic and serotonergic dysregulation, offering synergistic antidepressant effects .

  • Schizophrenia: 5-HT2A antagonism mitigates positive symptoms (e.g., hallucinations), while mGluR5 modulation improves cognitive deficits.

Oncology

  • LSD1 Inhibition: Suppression of LSD1 activity impedes cancer cell proliferation and epithelial-mesenchymal transition, particularly in leukemia and breast cancer models .

Future Directions

Clinical Development

  • Phase I Trials: Pending pharmacokinetic and safety studies in healthy volunteers.

  • Formulation Optimization: Lipid-based nanoemulsions to enhance oral bioavailability.

Target Expansion

  • Neurodegenerative Diseases: Exploration of mGluR5 modulation in Alzheimer’s and Parkinson’s models.

  • Combination Therapies: Co-administration with checkpoint inhibitors for enhanced anticancer efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator